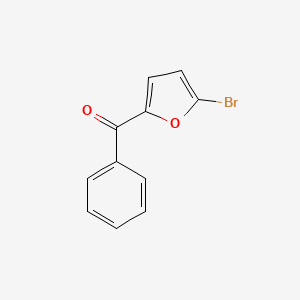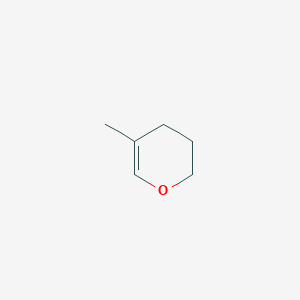![molecular formula C20H26O2 B1643000 (8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1643000.png)
(8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one is a synthetic steroidal compound It is characterized by its unique structure, which includes a methoxy group at the 3-position and a triene system spanning the 3, 5, and 9(11) positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one typically involves multiple steps, starting from readily available steroidal precursors. The key steps include:
Formation of the triene system: This can be achieved through a series of dehydrogenation reactions.
Introduction of the methoxy group: This is usually done via methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
(8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of ketones or carboxylic acids.
Reduction: This can result in the formation of alcohols or alkanes.
Substitution: This can involve the replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can yield alcohols.
Applications De Recherche Scientifique
(8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other steroidal compounds.
Biology: It is studied for its potential effects on biological systems, including its interactions with steroid receptors.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one involves its interaction with specific molecular targets, such as steroid receptors. This interaction can modulate the activity of these receptors, leading to various biological effects. The exact pathways involved depend on the specific context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Androsta-1,4,16-trien-3-one,9-fluoro-11-hydroxy-17-(methylthio): This compound has a similar steroidal structure but with different functional groups.
Androsta-1,4-diene-3,17-dione: This compound has a similar triene system but lacks the methoxy group.
Uniqueness
(8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one is unique due to its specific combination of a triene system and a methoxy group. This unique structure gives it distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C20H26O2 |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
(8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C20H26O2/c1-19-10-8-14(22-3)12-13(19)4-5-15-16-6-7-18(21)20(16,2)11-9-17(15)19/h4,9,12,15-16H,5-8,10-11H2,1-3H3/t15-,16-,19-,20-/m0/s1 |
Clé InChI |
ZFQKEKFHIHHGSL-FVCZOJIISA-N |
SMILES |
CC12CCC(=CC1=CCC3C2=CCC4(C3CCC4=O)C)OC |
SMILES isomérique |
C[C@]12CCC(=CC1=CC[C@@H]3C2=CC[C@]4([C@H]3CCC4=O)C)OC |
SMILES canonique |
CC12CCC(=CC1=CCC3C2=CCC4(C3CCC4=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-[(4-methylphenyl)thio]-Propanoicacid](/img/structure/B1642918.png)
![2-[(Carboxymethoxy)methyl]benzoic acid](/img/structure/B1642933.png)



![2-Isopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1642949.png)








